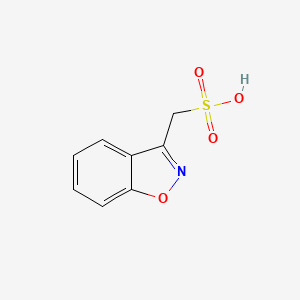

1,2-Benzisoxazole-3-methanesulfonic acid

Description

BenchChem offers high-quality 1,2-Benzisoxazole-3-methanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzisoxazole-3-methanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-benzoxazol-3-ylmethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c10-14(11,12)5-7-6-3-1-2-4-8(6)13-9-7/h1-4H,5H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWNQJBNOQDMHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187831 | |

| Record name | 1,2-Benzisoxazole-3-methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342623-49-8 | |

| Record name | 1,2-Benzisoxazole-3-methanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342623498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisoxazole-3-methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BENZISOXAZOLE-3-METHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BSD56MU5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and properties of 1,2-Benzisoxazole-3-methanesulfonic acid

Primary Intermediate in the Synthesis of Zonisamide [1]

Executive Summary

1,2-Benzisoxazole-3-methanesulfonic acid (often abbreviated as BIOS-H ) and its sodium salt (BIOS-Na ) are critical heterocyclic intermediates used primarily in the industrial synthesis of Zonisamide , a broad-spectrum anticonvulsant and sulfonamide.[2]

This guide details the physiochemical properties, synthesis logic, and handling protocols for BIOS-H. Unlike generic reagents, the benzisoxazole core requires specific conditions to maintain ring integrity during sulfonation and subsequent amidation. This document serves as a reference for process chemists optimizing the Zonisamide pathway or exploring novel benzisoxazole derivatives.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

The compound exists primarily as a free sulfonic acid or its stable sodium salt. The synthesis logic relies on the unique reactivity of the 3-position substituent on the 1,2-benzisoxazole ring.

Identity & Nomenclature

| Parameter | Detail |

| IUPAC Name | (1,2-Benzoxazol-3-yl)methanesulfonic acid |

| Common Names | BIOS-H; Zonisamide Acid; 1,2-Benzisoxazole-3-methanesulfonate |

| CAS Number (Salt) | 73101-64-1 (Sodium salt) |

| CAS Number (Acid) | 342623-49-8 (Free acid) |

| Molecular Formula | C₈H₇NO₄S (Acid) / C₈H₆NNaO₄S (Na Salt) |

| Molecular Weight | 213.21 g/mol (Acid) / 235.19 g/mol (Na Salt) |

Physiochemical Data

| Property | Value / Characteristic | Note |

| Appearance | White to off-white crystalline powder | Hygroscopic in salt form.[2] |

| Solubility | High in Water, DMSO; Low in Toluene, Hexane | Salt is highly water-soluble; Acid is soluble in polar organic solvents.[2] |

| Acidity (pKa) | ~ -1.5 to -2.0 (Estimated for -SO₃H) | Strong acid; typically handled as a salt to prevent acid-catalyzed ring degradation.[2] |

| Stability | Sensitive to strong bases and reducing agents | The isoxazole N-O bond is susceptible to reductive cleavage (e.g., by H₂/Pd or strong alkalis). |

Synthesis & Production Logic

The industrial production of BIOS-H is a classic example of decarboxylative sulfonation . The pathway begins with 4-hydroxycoumarin, which undergoes ring contraction to form 1,2-benzisoxazole-3-acetic acid (BIAA), followed by conversion to the sulfonic acid.

Mechanism of Action (Synthesis)

The transformation from the acetic acid derivative (BIAA) to the methanesulfonic acid (BIOS-H) involves the loss of a carbonyl carbon.[2] This is typically achieved using chlorosulfonic acid (ClSO₃H) .

-

Ring Contraction : 4-Hydroxycoumarin reacts with hydroxylamine to open the lactone and recyclize into the benzisoxazole ring (BIAA).

-

Decarboxylative Sulfonation : BIAA reacts with chlorosulfonic acid. The mechanism likely involves the formation of a mixed anhydride or sulfonyl intermediate that undergoes decarboxylation to yield the methanesulfonic acid species.

Visualization of the Pathway

The following diagram illustrates the industrial route from 4-hydroxycoumarin to Zonisamide, highlighting BIOS-H as the pivot point.

Caption: Synthesis pathway showing the critical decarboxylative sulfonation step transforming BIAA to BIOS-H.

Experimental Protocol: Preparation of BIOS-Na

Note: This protocol synthesizes the sodium salt, which is more stable and easier to isolate than the free acid.

Reagents & Equipment[2]

-

Precursor : 1,2-Benzisoxazole-3-acetic acid (BIAA).

-

Reagent : Chlorosulfonic acid (ClSO₃H) - Handle with extreme caution (fuming, corrosive).

-

Solvent : 1,2-Dichloroethane (DCE) or Toluene.

-

Base : Sodium Hydroxide (NaOH) 30% aq. solution.

-

Apparatus : 3-neck round bottom flask, reflux condenser, dropping funnel, N₂ inlet, temperature probe.

Step-by-Step Methodology

-

Inert Atmosphere Setup : Purge the reactor with Nitrogen (N₂) to remove moisture. Chlorosulfonic acid reacts violently with water.

-

Solvent Charge : Charge 1,2-Dichloroethane (DCE) into the flask. Add 1.0 equivalent of BIAA. Stir to create a suspension.

-

Acid Addition (Exothermic) :

-

Cool the mixture to 0–5°C.

-

Slowly add Chlorosulfonic acid (2.0–2.5 equivalents) via the dropping funnel.

-

Critical Control: Maintain internal temperature < 10°C. Evolution of CO₂ and HCl gas will occur.

-

-

Reaction Phase :

-

Allow the mixture to warm to room temperature.

-

Heat to reflux (approx. 80–85°C) for 3–6 hours.

-

Monitor reaction completion via HPLC (disappearance of BIAA).

-

-

Quenching & Salt Formation :

-

Cool the reaction mixture to < 10°C.

-

Slowly quench into cold water (exothermic!).

-

Adjust pH to ~10–11 using 30% NaOH solution. This converts the free sulfonic acid to BIOS-Na .

-

-

Isolation :

-

The sodium salt may precipitate directly or require concentration.

-

Filter the white solid.

-

Recrystallize from water/alcohol if high purity is required (e.g., >99.5% for pharma use).

-

Reactivity & Critical Quality Attributes (CQA)

Stability of the Heterocycle

The 1,2-benzisoxazole ring is the "weak link" in this structure.[2]

-

Base Sensitivity : While the sulfonate formation requires base, prolonged exposure to strong base at high temperatures can degrade the isoxazole ring to salicylonitrile derivatives.

-

Reductive Cleavage : The N-O bond is easily cleaved. Avoid using reducing metals (Zn, Fe) or catalytic hydrogenation conditions if the ring is to be preserved.

Impurity Profile

When analyzing BIOS-H or BIOS-Na, look for these specific impurities:

-

Residual BIAA : Incomplete reaction.

-

Salicylates : Degradation products from ring opening.

-

Sulfonic Acid Dimers : Rare, but possible under anhydrous acidic conditions.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed.[2] | Wear FFP3 mask; do not ingest. |

| Mutagenicity | H341: Suspected of causing genetic defects.[2] | Handle in a fume hood; use double gloving (Nitrile). |

| Skin/Eye Irritation | H315/H319: Causes skin and serious eye irritation. | Wear safety goggles and lab coat. |

Disposal : Sulfonates are water-soluble but should not be flushed. Dispose of as halogen-free organic chemical waste (unless chlorinated solvents were used).

References

-

Santa Cruz Biotechnology . 1,2-Benzisoxazole-3-methanesulfonate Sodium Salt (CAS 73101-64-1).[3][4] Product Data Sheet. Link

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 23674934, 1,2-Benzisoxazole-3-methanesulfonate sodium. PubChem.[2][5][6] Link

-

Google Patents . Method for sulfonation of 1,2-benzisoxazole-3-acetic acid (US7268234B2). Link

-

American Elements . 1,2-Benzisoxazole-3-methanesulfonate Sodium Salt Properties. Link[5]

-

ResearchGate . Chemistry and Pathophysiology of 1-(1,2-Benzisoxazol-3-yl) Methanesulfonamide (Zonisamide). Link

Sources

- 1. US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide - Google Patents [patents.google.com]

- 2. 1,2-Benzisoxazole-3-methanesulfonate sodium | C8H6NNaO4S | CID 23674934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt - Skyrun Industrial [chinaskyrun.com]

- 4. 1,2-Benzisoxazole-3-methanesulfonate Sodium Salt | CAS 73101-64-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. americanelements.com [americanelements.com]

- 6. Benzisoxazole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1,2-Benzisoxazole-3-methanesulfonic Acid: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzisoxazole Scaffold

The 1,2-benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its unique physicochemical properties have led to its incorporation into drugs targeting a range of conditions, from central nervous system disorders to infectious diseases. Among the many derivatives of this versatile scaffold, 1,2-Benzisoxazole-3-methanesulfonic acid stands out as a critical intermediate, particularly in the synthesis of the anticonvulsant drug Zonisamide.[3][4] This guide provides a comprehensive technical overview of 1,2-Benzisoxazole-3-methanesulfonic acid, its synthesis, properties, and pivotal role in pharmaceutical manufacturing.

While the acid itself is a key reactant, it is often generated and used in situ or isolated as its more stable sodium salt for storage and transport.[3] For clarity, this guide will address both the acid and its commonly used sodium salt, 1,2-Benzisoxazole-3-methanesulfonate sodium.

Core Physicochemical Properties

The fundamental properties of 1,2-Benzisoxazole-3-methanesulfonic acid and its sodium salt are summarized below. These characteristics are essential for designing and optimizing synthetic routes and for ensuring proper handling and storage.

| Property | 1,2-Benzisoxazole-3-methanesulfonic Acid | Sodium 1,2-Benzisoxazole-3-methanesulfonate |

| Synonyms | BIOS-H | 1,2-Benzisoxazole-3-methanesulfonic Acid Sodium Salt; Zonisamide Related Compound A; BOS-Na |

| CAS Number | Not consistently reported; often generated in situ | 73101-64-1[5][6][7][8][9][10] |

| Molecular Formula | C₈H₇NO₄S | C₈H₆NNaO₄S[6][10][11] |

| Molecular Weight | 213.21 g/mol | 235.19 g/mol [6][10][11] |

| Appearance | Crystalline solid (anhydrous form)[12] | Solid |

Synthesis and Mechanistic Insights

The primary route to 1,2-Benzisoxazole-3-methanesulfonic acid involves the sulfonation of a precursor, 1,2-benzisoxazole-3-acetic acid (BOA). This transformation is a cornerstone of the Zonisamide manufacturing process.

Experimental Protocol: One-Pot Synthesis from 1,2-Benzisoxazole-3-acetic acid

This protocol outlines a common method for the synthesis of the sodium salt of 1,2-Benzisoxazole-3-methanesulfonic acid. The causality behind this experimental choice lies in its efficiency, proceeding without the need to isolate the intermediate sulfonic acid, which can be hygroscopic and less stable than its sodium salt.

Step 1: Sulfonation of 1,2-Benzisoxazole-3-acetic acid (BOA)

-

A mixture of 1,2-benzisoxazole-3-acetic acid and a suitable solvent, such as 1,2-dichloroethane, is prepared.[13]

-

Water is removed from the mixture by azeotropic distillation to ensure an anhydrous environment, which is critical for the subsequent sulfonation step to prevent unwanted side reactions of the sulfonating agent.

-

Chlorosulfonic acid is added dropwise to the mixture while maintaining the temperature between 60°C and 80°C.[13] The use of chlorosulfonic acid is a deliberate choice due to its high reactivity, which allows for efficient sulfonation. However, controlling the stoichiometry is crucial to avoid the formation of disulfonated byproducts.[14]

-

The reaction is stirred at this temperature for a period of 1.5 to 6 hours to ensure complete conversion.[13][14]

Step 2: Neutralization and Isolation

-

After the sulfonation is complete, the reaction mixture is cooled.

-

A base, typically an aqueous solution of sodium hydroxide, is added to neutralize the excess chlorosulfonic acid and the newly formed 1,2-Benzisoxazole-3-methanesulfonic acid. This directly yields the sodium salt.[14]

-

The aqueous layer containing the sodium salt is separated. The product can then be precipitated and isolated by filtration, often as a crystalline solid which may be associated with sodium chloride.[14]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Sodium 1,2-Benzisoxazole-3-methanesulfonate from 1,2-Benzisoxazole-3-acetic acid.

Caption: Synthesis of Sodium 1,2-Benzisoxazole-3-methanesulfonate.

Application in Drug Development: The Synthesis of Zonisamide

The primary and most significant application of 1,2-Benzisoxazole-3-methanesulfonic acid and its sodium salt is as a key intermediate in the synthesis of Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), an antiepileptic drug.[14][15] Zonisamide functions by blocking voltage-sensitive sodium channels and T-type calcium currents in the brain, which helps to prevent the spread of seizure activity.[4][5]

Experimental Protocol: Conversion to Zonisamide

The conversion of the sulfonic acid intermediate to the final sulfonamide drug product involves two main steps: chlorination followed by amidation.

Step 1: Chlorination to form 1,2-Benzisoxazole-3-methanesulfonyl chloride (BIOS-Cl)

-

The isolated sodium 1,2-benzisoxazole-3-methanesulfonate is suspended in a suitable solvent.

-

A chlorinating agent, such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), is added to the suspension.[3][14] The choice of chlorinating agent is critical; for instance, using oxalyl chloride can be advantageous as it allows for the reaction to proceed with equimolar amounts, reducing waste and potential side reactions.[3]

-

The mixture is heated, typically in the range of 75°C to 85°C, for several hours to drive the conversion to the sulfonyl chloride.[13]

Step 2: Amidation to Zonisamide

-

After the formation of the sulfonyl chloride, the excess chlorinating agent is typically removed under vacuum.

-

The crude 1,2-benzisoxazole-3-methanesulfonyl chloride is then dissolved in an appropriate solvent.

-

Ammonia gas is bubbled through the solution, or an aqueous ammonia solution is added, while maintaining the temperature between 30°C and 60°C.[13] This nucleophilic substitution reaction, where ammonia displaces the chloride, forms the final sulfonamide product, Zonisamide.

-

Zonisamide is then isolated through crystallization and purified.

Zonisamide Synthesis Pathway Diagram

This diagram outlines the conversion of the key intermediate to the final active pharmaceutical ingredient.

Caption: Conversion of the intermediate to Zonisamide.

Conclusion

1,2-Benzisoxazole-3-methanesulfonic acid is a non-commercial but highly valuable intermediate in the pharmaceutical industry. Its efficient synthesis and conversion are pivotal to the manufacturing of Zonisamide, a significant antiepileptic medication. Understanding the chemistry, from the selection of reagents to the control of reaction conditions, is paramount for researchers and professionals in drug development and manufacturing. The stability and ease of handling of its sodium salt make it the preferred form for isolation and subsequent steps in the synthetic pathway. Further research into optimizing these synthetic routes continues to be an area of interest to improve yield, purity, and the overall environmental footprint of the manufacturing process.

References

-

ODM 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt Factory, Manufacturer. (n.d.). Retrieved from [Link]

-

CAS No : 73101-64-1 | Product Name : Sodium 1,2-Benzisoxazole-3-methanesulfonate. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

1,2-Benzisoxazole-3-methanesulfonate Sodium Salt | CAS 73101-64-1. (n.d.). American Elements. Retrieved from [Link]

- Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide. (2006). Google Patents.

-

Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). ResearchGate. Retrieved from [Link]

- Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide. (2006). Google Patents.

-

1,2-Benzisoxazole-3-methanesulfonate sodium. (n.d.). PubChem. Retrieved from [Link]

- One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide. (2005). Google Patents.

- Process for the preparation of zonisamide and the intermediates thereof. (2008). Google Patents.

-

Zonisamide: chemistry, mechanism of action, and pharmacokinetics. (1998). PubMed. Retrieved from [Link]

- Zonisamide intermediate and synthesis. (2003). Google Patents.

-

Benzisoxazole. (n.d.). Wikipedia. Retrieved from [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry. (2018). National Institutes of Health. Retrieved from [Link]

Sources

- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide - Google Patents [patents.google.com]

- 4. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ODM 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 6. 1,2-Benzisoxazole-3-methanesulfonate Sodium Salt | CAS 73101-64-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 73101-64-1|1,2-Benzisoxazole-3-methanesulfonate Sodium Salt|BLD Pharm [bldpharm.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt synthesis - chemicalbook [chemicalbook.com]

- 10. americanelements.com [americanelements.com]

- 11. 1,2-Benzisoxazole-3-methanesulfonate sodium | C8H6NNaO4S | CID 23674934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents [patents.google.com]

- 13. US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]

- 14. US20060287535A1 - Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide - Google Patents [patents.google.com]

- 15. e-journals.in [e-journals.in]

An In-depth Technical Guide to the Solubility Profile of 1,2-Benzisoxazole-3-methanesulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,2-Benzisoxazole-3-methanesulfonic Acid

1,2-Benzisoxazole-3-methanesulfonic acid is a crucial intermediate in the synthesis of the sulfonamide-based antiepileptic drug, Zonisamide. The solubility of this intermediate in organic solvents is a fundamental physicochemical property that dictates its handling, reaction kinetics, purification via crystallization, and overall process efficiency. A thorough understanding of its solubility profile is therefore indispensable for robust and scalable manufacturing processes.

This guide addresses the current gap in publicly available quantitative solubility data by providing a framework for its determination. We will explore theoretical considerations, the solubility of the related compound Zonisamide, and present detailed, field-proven experimental protocols.

Physicochemical Properties and Theoretical Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1][2] The overall solvation capacity of a solvent is largely dependent on its polarity.[2]

2.1. 1,2-Benzisoxazole-3-methanesulfonic Acid

-

Structure: The molecule consists of a benzisoxazole ring system with a methanesulfonic acid group at the 3-position. This structure imparts a high degree of polarity.

-

pKa: The sulfonic acid group is a strong acid, meaning it will be ionized in most solvents, which will significantly influence its solubility.

2.2. Organic Solvents

Organic solvents can be broadly classified based on their polarity (polar protic, polar aprotic, and non-polar). The choice of solvent for a particular process involving 1,2-Benzisoxazole-3-methanesulfonic acid will depend on the desired solubility. For instance, polar solvents like alcohols or DMF would be expected to be better solvents than non-polar solvents like hexane.

2.3. Theoretical Approaches to Solubility Prediction

While experimental determination is the gold standard, several theoretical models can provide initial estimates and guide solvent selection:

-

Hansen Solubility Parameters (HSP): This model decomposes the total cohesive energy of a substance into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3][4] A solvent with HSP values similar to those of the solute is likely to be a good solvent.[5]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties of fluids and solutions, including solubility.[6][7] It has shown good predictive power for a wide range of compounds.[7][8]

-

Machine Learning Models: With the availability of large solubility datasets, machine learning algorithms are increasingly being used to predict the solubility of new compounds with high accuracy.[9][10][11][12]

Solubility Profile of Zonisamide: A Structural Analogue

Given the scarcity of data for 1,2-Benzisoxazole-3-methanesulfonic acid, examining the solubility of its derivative, Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), can provide some initial insights. It is crucial to remember that the substitution of the sulfonic acid with a sulfonamide group will alter the physicochemical properties and thus the solubility. Zonisamide is described as a white to off-white powder.[13]

| Solvent | Type | Solubility (Qualitative) | Solubility (Quantitative) |

| Water | Polar Protic | Very slightly soluble[14] | Moderately soluble (0.80 mg/mL)[15] |

| 0.1 N HCl | Aqueous Acidic | - | Moderately soluble (0.50 mg/mL)[15] |

| Dimethylformamide (DMF) | Polar Aprotic | Freely soluble[13] | - |

| Methanol | Polar Protic | Sparingly soluble[13] | Soluble |

| Ethanol | Polar Protic | - | Soluble |

| Ethyl Acetate | Polar Aprotic | Sparingly soluble[13] | Soluble |

| Acetic Acid | Polar Protic | - | Soluble |

| Chloroform | Non-polar | Sparingly soluble | - |

| n-Hexane | Non-polar | Sparingly soluble | - |

Note: The quantitative data for Methanol, Ethanol, Ethyl Acetate, and Acetic Acid is from PubChem, which states "Soluble in methanol, ethanol, ethyl acetate, and acetic acid." without providing specific values.

Experimental Determination of Solubility

The most reliable way to determine the solubility of 1,2-Benzisoxazole-3-methanesulfonic acid is through experimental measurement. The two primary methods are for determining thermodynamic (equilibrium) and kinetic (apparent) solubility.

4.1. Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility.[16] It measures the concentration of a saturated solution of a compound in a solvent at equilibrium.[17] This method is recommended by regulatory bodies like the OECD and is described in the USP General Chapter <1236>.[18][19][20][21]

4.1.1. Experimental Protocol: Shake-Flask Method

-

Preparation:

-

Equilibration:

-

Agitate the flasks at a constant temperature using an orbital shaker or a vial roller system for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[23][24] The agitation should be sufficient to keep the solid suspended without creating a vortex.

-

To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of subsequent samples is consistent.[23]

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the samples at the same temperature as the equilibration to pellet the excess solid.

-

Filtration: Filter the suspension through a low-binding filter (e.g., PTFE or PVDF). It is crucial to ensure the compound does not adsorb to the filter material.[16]

-

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 1,2-Benzisoxazole-3-methanesulfonic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[24][25]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or g/100mL.

-

4.2. Kinetic (Apparent) Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of many compounds.[26] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (usually in DMSO).[26] The result is an "apparent" solubility, which can be influenced by the rate of precipitation and may differ from the true equilibrium solubility.[17]

4.2.1. Experimental Protocol: Turbidimetric Method

-

Preparation:

-

Prepare a concentrated stock solution of 1,2-Benzisoxazole-3-methanesulfonic acid in DMSO (e.g., 10-20 mM).

-

In a multi-well plate, add the desired organic solvents to the wells.

-

-

Assay Execution:

-

Add small volumes of the DMSO stock solution to the organic solvent in the wells to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its co-solvent effect.[27]

-

Mix the plate thoroughly.

-

-

Incubation and Measurement:

-

Data Analysis:

-

The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the baseline, indicating precipitation.[27]

-

Factors Influencing Solubility

Several factors can influence the solubility of 1,2-Benzisoxazole-3-methanesulfonic acid in organic solvents:

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature as the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.[29]

-

Solvent Polarity: As a polar molecule, 1,2-Benzisoxazole-3-methanesulfonic acid is expected to be more soluble in polar solvents. The "like dissolves like" principle is a fundamental guide for solvent selection.[1][30]

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[29]

-

Crystal Form (Polymorphism): Different crystal forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in solubility experiments.

Conclusion

While direct, quantitative solubility data for 1,2-Benzisoxazole-3-methanesulfonic acid in organic solvents is not extensively published, this guide provides the necessary framework for its determination. By leveraging theoretical prediction models for initial screening and employing robust experimental methods like the shake-flask technique, researchers can generate the high-quality data required for process development and optimization. Understanding the interplay of physicochemical properties of both the solute and the solvent is paramount to controlling and manipulating the solubility of this important pharmaceutical intermediate.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

-

Hansen Solubility Parameters. (URL: [Link])

-

Rowan. Predicting Solubility. (URL: [Link])

-

FILAB. Solubility testing in accordance with the OECD 105. (URL: [Link])

-

Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 1-13. (URL: [Link])

-

Rezende, C. A., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of the Brazilian Chemical Society, 30(7), 1478-1486. (URL: [Link])

-

Mester, Z., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. (URL: [Link])

-

Pal, A., & Mobley, D. L. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. (URL: [Link])

-

Stefanis, E., & Panayiotou, C. (2012). Pencil and Paper Estimation of Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 51(49), 16146-16154. (URL: [Link])

-

AxisPharm. Kinetic Solubility Assays Protocol. (URL: [Link])

-

American Coatings Association. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. (URL: [Link])

-

SCM. COSMO-RS: predict solubilities & fluid thermodynamics. (URL: [Link])

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. (URL: [Link])

-

National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility. (URL: [Link])

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. (URL: [Link])

-

Klamt, A., et al. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Journal of Pharmaceutical Sciences, 104(6), 1943-1951. (URL: [Link])

-

Situ Biosciences. OECD 105 - Water Solubility. (URL: [Link])

-

Cole, D. J., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Digital Discovery. (URL: [Link])

-

OECD. Test No. 105: Water Solubility. (URL: [Link])

-

European Medicines Agency. Zonegran, INN-Zonisamide. (URL: [Link])

-

ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (URL: [Link])

-

Royal Society of Chemistry. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (URL: [Link])

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (URL: [Link])

-

Technical University of Denmark. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. (URL: [Link])

-

Dissolution Technologies. Technical Note: Solubility Measurements. (URL: [Link])

-

COSMOlogic. (2007). Prediction of Solubility with COSMO-RS. (URL: [Link])

-

U.S. Food and Drug Administration. Zonegran (zonisamide) Package Insert. (URL: [Link])

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (URL: [Link])

-

Frontiers. (2024). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. (URL: [Link])

-

University of Calgary. (2023). Solubility of Organic Compounds. (URL: [Link])

-

Domainex. Turbidimetric (Kinetic) Solubility Assay. (URL: [Link])

-

Quora. (2017). How to perform the shake flask method to determine solubility. (URL: [Link])

-

USP-NF. <1236> Solubility Measurements. (URL: [Link])

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. (URL: [Link])

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. (URL: [Link])

-

National Center for Biotechnology Information. Zonisamide. PubChem Compound Summary for CID 5734. (URL: [Link])

-

BioDuro. ADME Solubility Assay. (URL: [Link])

-

Geneesmiddeleninformatiebank. (2017). Public Assessment Report Scientific discussion Zonisamide Warren 25 mg, 50 mg and 100 mg, hard capsules (zonisamide). (URL: [Link])

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (URL: [Link])

-

Domainex. Thermodynamic Solubility Assay. (URL: [Link])

-

Evotec. Thermodynamic Solubility Assay. (URL: [Link])

-

PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. (URL: [Link])

-

ResearchGate. (n.d.). Cocrystals of zonisamide: Physicochemical characterization and sustained release solid forms. (URL: [Link])

-

Chemistry Steps. (2021). Solubility of Organic Compounds. (URL: [Link])

-

Wikipedia. Solubility. (URL: [Link])

-

BioAssay Systems. Shake Flask Solubility Services. (URL: [Link])

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scm.com [scm.com]

- 7. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. Predicting Solubility | Rowan [rowansci.com]

- 10. d-nb.info [d-nb.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]

- 13. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 14. ema.europa.eu [ema.europa.eu]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Frontiers | Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning [frontiersin.org]

- 17. â©1236⪠Solubility Measurements [doi.usp.org]

- 18. filab.fr [filab.fr]

- 19. biorelevant.com [biorelevant.com]

- 20. oecd.org [oecd.org]

- 21. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 22. researchgate.net [researchgate.net]

- 23. quora.com [quora.com]

- 24. evotec.com [evotec.com]

- 25. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 26. enamine.net [enamine.net]

- 27. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 28. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 29. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 30. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 1,2-Benzisoxazole-3-methanesulfonic Acid in the Synthesis of Zonisamide: A Technical Guide

Introduction: Zonisamide and the Significance of a Key Intermediate

Zonisamide, chemically known as 1,2-benzisoxazole-3-methanesulfonamide, is a well-established antiepileptic drug with a unique chemical structure, setting it apart from many other anticonvulsants.[1] It is a synthetic 1,2-benzisoxazole derivative that has demonstrated efficacy in the treatment of partial seizures.[2] The synthesis of this crucial pharmaceutical agent involves a multi-step process, at the heart of which lies the formation and subsequent transformation of a key intermediate: 1,2-benzisoxazole-3-methanesulfonic acid and its corresponding salts. This guide provides an in-depth technical exploration of the synthesis of Zonisamide, with a specific focus on the critical role and chemical intricacies surrounding 1,2-benzisoxazole-3-methanesulfonic acid. We will delve into the causal relationships behind experimental choices, present detailed methodologies, and offer insights gleaned from extensive research and development in the field.

The Genesis of the Benzisoxazole Core: From 4-Hydroxycoumarin to 1,2-Benzisoxazole-3-acetic acid (BOA)

The journey towards Zonisamide typically commences with the synthesis of 1,2-benzisoxazole-3-acetic acid (BOA), a foundational precursor. The most common and industrially viable route begins with 4-hydroxycoumarin.[3][4] This initial step involves a ring-opening and subsequent recyclization reaction.

Experimental Protocol: Synthesis of 1,2-Benzisoxazole-3-acetic acid (BOA)

-

Reaction Setup: A solution of sodium methoxide in methanol is prepared. To this, hydroxylamine hydrochloride is added, followed by the addition of 4-hydroxycoumarin.[3]

-

Reflux: The reaction mixture is heated to reflux and maintained for a period of 5 to 8 hours.[3]

-

Workup and Isolation: After reflux, the methanol is distilled off under vacuum. The resulting residue is treated with an aqueous solution of sodium bicarbonate and washed with an organic solvent like toluene to remove non-polar impurities. The aqueous layer, containing the sodium salt of BOA, is then acidified with an acid such as 4N hydrochloric acid to a pH below 1.[3]

-

Purification: The precipitated solid, 1,2-benzisoxazole-3-acetic acid, is isolated by filtration, washed with purified water, and dried under vacuum at 65-70°C.[3] This process typically yields BOA with a purity of 95-98% as determined by HPLC.[4]

The Core Transformation: Sulfonation of BOA to 1,2-Benzisoxazole-3-methanesulfonic acid

The conversion of BOA to 1,2-benzisoxazole-3-methanesulfonic acid is the most critical and nuanced step in the synthesis of Zonisamide. This transformation involves the sulfonation of the active methylene group of BOA. The choice of sulfonating agent and reaction conditions is paramount to ensure high yield and minimize the formation of undesirable byproducts, most notably the disulfonated derivative.[5]

Causality Behind Experimental Choices in Sulfonation

Direct sulfonation of BOA with chlorosulfonic acid as both the reagent and solvent has been shown to be non-selective, leading to significant amounts of the di-sulfonated byproduct.[6] To circumvent this, several strategies have been developed:

-

Use of a Chlorosulfonic Acid-Dioxane Complex: The complexation of chlorosulfonic acid with 1,4-dioxane moderates the reactivity of the sulfonating agent, thereby enhancing the selectivity for the desired mono-sulfonation.[4] This reaction is typically carried out in a chlorinated solvent such as ethylene chloride.[4]

-

Controlled Molar Ratio: Limiting the molar ratio of chlorosulfonic acid with respect to BOA (typically 1.3 to 2.0 moles of chlorosulfonic acid per mole of BOA) is a key strategy to reduce the formation of the disulfonated product.[4]

-

Lewis Base Catalysis: An alternative approach involves conducting the sulfonation in a non-polar solvent like toluene in the presence of a Lewis base, such as an ester or a nitrile.[6][7] This method also promotes selective sulfonation and avoids the use of dioxane.[6]

Experimental Protocol: Sulfonation of BOA using Chlorosulfonic Acid-Dioxane Complex

-

Complex Formation: A complex of chlorosulfonic acid and 1,4-dioxane is prepared by the low-temperature addition of dioxane to chlorosulfonic acid.[4]

-

Reaction: The prepared complex is added to a solution of 1,2-benzisoxazole-3-acetic acid in dichloroethane. The mixture is then refluxed for 5 to 8 hours at a temperature of 75 to 85°C.[4]

-

Workup and Isolation of the Sodium Salt (BOS-Na): After the reaction is complete, the mixture is cooled and quenched with chilled water. The aqueous layer is separated and made alkaline with a 25% sodium hydroxide solution. This aqueous solution is then concentrated and added to refluxing acetone to precipitate the crystalline sodium salt of 1,2-benzisoxazole-3-methanesulfonic acid, often in association with sodium chloride (BOS-Na:NaCl).[4]

-

Drying: The solid mass is filtered and dried under vacuum at 65 to 70°C. The resulting product typically has a purity of over 95% by HPLC.[4]

| Parameter | Value | Reference |

| Reactants | 1,2-Benzisoxazole-3-acetic acid, Chlorosulfonic acid:1,4-dioxane complex | [4] |

| Solvent | Dichloroethane | [4] |

| Temperature | 75-85°C (Reflux) | [4] |

| Reaction Time | 5-8 hours | [4] |

| Typical Purity of BOS-Na:NaCl | >95% (HPLC) | [4] |

| Melting Point of BOS-Na:NaCl | 266-270°C | [4] |

Table 1: Reaction Parameters for the Sulfonation of BOA.

Conversion to Zonisamide: The Final Steps

The final stages of Zonisamide synthesis involve the conversion of the sulfonic acid (or its salt) into the corresponding sulfonamide. This is typically achieved via a two-step process: formation of the sulfonyl chloride, followed by amination.

Formation of 1,2-Benzisoxazole-3-methanesulfonyl Chloride (BOS-Cl)

The sodium salt of 1,2-benzisoxazole-3-methanesulfonic acid (BOS-Na) is converted to the more reactive sulfonyl chloride (BOS-Cl) using a chlorinating agent.[8]

Experimental Protocol: Synthesis of BOS-Cl

-

Reaction Setup: The isolated BOS-Na (associated with NaCl) is treated with a chlorinating agent such as phosphorous oxychloride (POCl3) or thionyl chloride (SOCl2).[3][4] A significant excess of the chlorinating agent is often used.[4]

-

Heating: The mixture is heated at a temperature of 70 to 80°C for 6 to 8 hours.[4]

-

Isolation: The excess chlorinating agent is removed by distillation under vacuum, yielding the crude 1,2-benzisoxazole-3-methanesulfonyl chloride.[4]

Amination to Zonisamide

The final step is the reaction of the sulfonyl chloride intermediate with ammonia to form the sulfonamide.

Experimental Protocol: Synthesis of Zonisamide

-

Reaction: The crude 1,2-benzisoxazole-3-methanesulfonyl chloride is dissolved in a suitable organic solvent, such as ethyl acetate. Anhydrous ammonia gas is then passed through the solution to effect the amination.[4]

-

Purification: The crude Zonisamide is then purified by recrystallization, typically from methanol, to yield a white crystalline solid.[4]

-

Drying: The purified Zonisamide is dried under vacuum at 60-70°C.[4] The final product typically has a purity of over 99% by HPLC and a melting point in the range of 160-164°C.[4]

| Parameter | Value | Reference |

| Chlorinating Agent | Phosphorous oxychloride (POCl3) | [4] |

| Chlorination Temperature | 70-80°C | [4] |

| Aminating Agent | Anhydrous ammonia | [4] |

| Purification Method | Recrystallization from methanol | [4] |

| Final Purity (HPLC) | >99% | [4] |

| Melting Point | 160-164°C | [4] |

Table 2: Parameters for the Conversion of BOS-Na to Zonisamide.

Analytical Characterization

Throughout the synthesis, rigorous analytical monitoring is essential to ensure the identity, purity, and quality of the intermediates and the final active pharmaceutical ingredient. High-performance liquid chromatography (HPLC) is the primary technique used for quantitative analysis of Zonisamide and its related substances.[9][10] Other analytical methods employed include:

-

Melting Point: To assess the purity of crystalline solids.[4]

-

Spectroscopy (NMR, IR): For structural elucidation and confirmation of the desired products.[4]

-

X-Ray Powder Diffraction (XRPD): To characterize the crystalline form of intermediates like BOS-Na:NaCl.[4]

Conclusion

The synthesis of Zonisamide is a well-defined process where the formation and selective transformation of 1,2-benzisoxazole-3-methanesulfonic acid is of paramount importance. The successful industrial production of Zonisamide hinges on the careful control of the sulfonation step to maximize the yield of the desired mono-sulfonated intermediate while minimizing the formation of impurities. The subsequent conversion to the sulfonyl chloride and final amination are robust reactions that, with appropriate purification, yield high-purity Zonisamide. This guide has provided a comprehensive overview of the synthetic pathway, emphasizing the scientific rationale behind the process parameters and offering detailed experimental insights for researchers and professionals in the field of drug development and manufacturing.

References

-

Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

An Industrially Efficient Process For The Preparation Of Zonisamide. (n.d.). Quick Company. Retrieved from [Link]

- A process for the manufacture of zonisamide. (2006). Google Patents.

-

HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. (2010). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Zonisamide Warren 25 mg, 50 mg and 100 mg, hard capsules (zonisamide) NL. (2017). Geneesmiddeleninformatiebank. Retrieved from [Link]

- Process for the preparation of zonisamide. (2006). Google Patents.

-

Zonisamide: Chemistry, mechanism of action, and pharmacokinetics. (2004). ResearchGate. Retrieved from [Link]

-

Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives. V. Electrophilic Substitutions of 1, 2-Benzisoxazole-3-acetic Acid. (1978). Semantic Scholar. Retrieved from [Link]

- Zonisamide intermediate and synthesis. (2003). Google Patents.

- Process for the preparation of zonisamide and the intermediates thereof. (2008). Google Patents.

-

Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (2019). Scholars Middle East Publishers. Retrieved from [Link]

-

Zonisamide: A review of the clinical and experimental evidence for its use in Parkinson's disease. (2013). National Center for Biotechnology Information. Retrieved from [Link]

-

Zonisamide (antiepileptic) synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

PROCESS FOR THE PREPARATION OF ZONISAMIDE. (2009). Indian Patents. Retrieved from [Link]

-

Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. (2011). KoreaMed Synapse. Retrieved from [Link]

-

Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). ResearchGate. Retrieved from [Link]

-

Zonisamide. (n.d.). PubChem. Retrieved from [Link]

- Method for sulfonation of 1,2-benzisoxazole-3-acetic acid. (2007). Google Patents.

-

Test Definition: ZONI. (n.d.). Mayo Clinic Laboratories. Retrieved from [Link]

- One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide. (2005). Google Patents.

-

ZONISAMIDE CAPSULES USP Rx Only. (2025). DailyMed. Retrieved from [Link]

- Sulfonation of 1,2-benzisoxazole-3-acetic acid. (2008). Google Patents.

-

recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (2021). ResearchGate. Retrieved from [Link]

- Process for the preparation of 1,2-benzisoxazole-3-acetic acid. (2002). Google Patents.

-

[Research and development of zonisamide, a new type of antiepileptic drug]. (1996). PubMed. Retrieved from [Link]

-

Zonisamide. (2025). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Zonisamide (antiepileptic) synthesis II. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. [Research and development of zonisamide, a new type of antiepileptic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. An Industrially Efficient Process For The Preparation Of Zonisamide [quickcompany.in]

- 4. EP1682522A1 - A process for the manufacture of zonisamide - Google Patents [patents.google.com]

- 5. WO2003020708A1 - Zonisamide intermediate and synthesis - Google Patents [patents.google.com]

- 6. US7268234B2 - Method for sulfonation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]

- 7. KR20080046175A - Sulfonation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]

- 8. e-journals.in [e-journals.in]

- 9. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

Thermodynamic Stability & Process Safety Profile: 1,2-Benzisoxazole-3-methanesulfonic Acid

[1]

Executive Summary

1,2-Benzisoxazole-3-methanesulfonic acid (BOS-Acid) and its salts (Sodium/Ammonium) represent a class of heterocycles where process stability is governed by the lability of the isoxazole ring. While the sulfonate moiety confers high thermal stability in the solid state (Sodium salt

Critical Insight: The primary stability threat is base-catalyzed Kemp elimination , leading to irreversible ring opening.[1] Process engineers must strictly control pH and moisture to prevent the formation of o-hydroxybenzonitrile derivatives, which represent the thermodynamic sink of this system.

Molecular Architecture & Energetics

The Weak Link: N-O Bond

The 1,2-benzisoxazole system contains a characteristic N-O bond within the 5-membered ring. This bond is electronically polarized and weaker than C-C or C-N bonds.[1]

-

Bond Dissociation Energy (BDE): The N-O bond is the "fuse" of the molecule.

-

Alpha-Proton Acidity: The methylene group (

) connecting the ring to the sulfonic acid is flanked by an electron-withdrawing sulfonate group and the imine-like nitrogen of the ring. This renders the alpha-protons highly acidic (

Degradation Mechanism (The Kemp Elimination)

Under basic conditions, a proton is abstracted from the alpha-methylene group. The resulting carbanion triggers an electron cascade that cleaves the weak N-O bond, resulting in ring opening. This is a classic Kemp elimination pathway, yielding o-hydroxybenzonitrile derivatives (specifically salicylonitrile sulfonates).[1]

Thermodynamic Consequence: The ring-opened product is resonance-stabilized (phenolate anion) and thermodynamically favored over the strained isoxazole ring in basic media.

Figure 1: Base-catalyzed degradation pathway of BOS-Acid via Kemp elimination mechanism.[1]

Thermal Stability Profile (Solid State)

The solid-state stability depends heavily on the counter-ion.[1] The free acid is hygroscopic and prone to proton-catalyzed autohydrolysis, whereas the salts are significantly more robust.

Comparative Thermal Data

The following data summarizes the thermal limits based on Differential Scanning Calorimetry (DSC) and TGA.

| Parameter | Free Acid (BOS-H) | Sodium Salt (BOS-Na) | Ammonium Salt (BIOS-NH4) |

| Hygroscopicity | High (Deliquescent) | Low | Low (Non-hygroscopic) |

| Melting Point | Undefined (decomposes) | > 270°C | ~215°C - 220°C |

| Decomposition ( | < 150°C (Moisture dependent) | ~275°C | > 220°C |

| Storage Requirement | Desiccated, < 25°C | Ambient, Dry | Ambient, Dry |

Interpretation:

-

BOS-Na (CAS 73101-64-1): Exhibits excellent thermal stability, making it the preferred form for storage and transport.[1] The decomposition at 275°C is exothermic.[1]

-

BOS-H (Free Acid): Should be generated in situ or used immediately.[1] Isolation of the dry free acid is risky due to potential autocatalytic decomposition if residual water or mineral acid is present.

Solution State Kinetics & Hydrolysis[1]

In solution, the stability of BOS-Acid is a function of pH.

pH-Rate Profile[1]

-

Acidic (pH < 4): Stable. The isoxazole ring is protonated or neutral, resisting nucleophilic attack.

-

Neutral (pH 6-8): Metastable. Slow hydrolysis may occur over prolonged periods (weeks).[1]

-

Basic (pH > 10): Unstable. Rapid ring opening occurs.[1] The rate is pseudo-first-order with respect to hydroxide ion concentration

.[1]

Solvent Effects

-

Water: Promotes hydrolysis, especially at high pH.[1]

-

Alcohols (MeOH/EtOH): Can lead to transesterification or ring opening if alkoxides are present.[1]

-

Aprotic Solvents (DMF/DMSO): Generally stable, but hazardous if basic impurities (amines) are present, as they can catalyze the elimination reaction.

Experimental Protocols for Stability Assessment

To validate the stability of a specific batch of BOS-Acid (or its salt), the following self-validating protocols are recommended.

Protocol A: Isothermal Stress Testing (HPLC)

Objective: Determine kinetic degradation rate (

-

Preparation: Dissolve BOS-Na in buffered solvent (pH 4.0, 7.0, 10.0) at 1.0 mg/mL.[1]

-

Incubation: Place vials in thermostatic blocks at 40°C, 60°C, and 80°C.

-

Sampling: Aliquot at

hours. -

Quenching: Immediately dilute basic samples with cold 0.1% Formic Acid/Acetonitrile to stop ring opening.[1]

-

Analysis: RP-HPLC (C18 column).

-

Calculation: Plot

vs. time. Linearity (

Protocol B: DSC Screening (Safety)

Objective: Determine

-

Sample: 2-5 mg of dry solid (Salt or Acid).

-

Pan: Gold-plated high-pressure crucible (to contain volatile decomposition gases like

or nitriles). -

Ramp: 5°C/min from 30°C to 350°C.

-

Criteria:

-

Pass: No exotherms below Process Temperature + 50°C.

-

Fail: Sharp exotherm (onset < 200°C for salts).

-

Figure 2: Workflow for validating the thermodynamic and kinetic stability of BOS-Acid.

Implications for Zonisamide Synthesis[1][2][3]

The conversion of BOS-Acid to Zonisamide involves chlorination (using

-

Moisture Control: The BOS-Acid must be anhydrous before chlorination.[1] Moisture reacts with

to create phosphoric acid, which is difficult to remove and reduces yield.[1] -

Amidation Risk: The reaction of the sulfonyl chloride with ammonia is exothermic.[1] While ammonia is basic, the nucleophilic attack on the sulfonyl sulfur is faster than the attack on the ring proton if temperature is controlled (< 10°C). High temperatures during amidation will favor the ring-opening side reaction.[1]

References

-

Dainippon Pharmaceutical Co., Ltd. (1980).[1] Process for producing 1,2-benzisoxazole-3-methanesulfonamide (Zonisamide).[1][2][3][4] US Patent 4,172,896.[1] Link

-

PubChem. (2023).[1] 1,2-Benzisoxazole-3-methanesulfonate sodium (Compound Summary).[1][5][6][7][8][9] National Library of Medicine.[1] Link

-

ChemicalBook. (2023).[1][10] 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt Properties and Safety.Link

-

Santa Cruz Biotechnology. (2023).[1] Zonisamide Safety Data Sheet (SDS).[1]Link

-

Kemp, D. S., & Casey, M. L. (1973).[1] Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles.[1] Journal of the American Chemical Society.[1] (Foundational mechanism reference).

Sources

- 1. Zonisamida | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. researchgate.net [researchgate.net]

- 3. US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt | 73101-64-1 [chemicalbook.com]

- 6. 1,2-Benzisoxazole-3-methanesulfonate sodium | C8H6NNaO4S | CID 23674934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]

- 9. ODM 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 10. Zonisamide: A Comprehensive, Updated Review for the Clinician - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2-Benzisoxazole-3-methanesulfonic Acid Scaffold: Synthetic Utility and Pharmacophore Optimization

Executive Summary

The 1,2-benzisoxazole-3-methanesulfonic acid (BMSA) scaffold represents a critical chemical junction in medicinal chemistry, serving as the immediate precursor and metabolic core of the blockbuster anticonvulsant Zonisamide . While the sulfonamide derivative (Zonisamide) is clinically dominant, the sulfonic acid moiety itself (CAS 73101-64-1) acts as a versatile synthon for generating neuroactive libraries.

This technical guide analyzes the BMSA scaffold not merely as a transient intermediate, but as a distinct pharmacophore hub. We explore its industrial synthesis from 4-hydroxycoumarin, its conversion into bio-isosteres, and the critical structure-activity relationships (SAR) that govern its interaction with voltage-gated sodium channels (VGSC).

Chemical Architecture and Synthetic Pathways

The synthesis of BMSA derivatives typically follows a "ring-construction-then-functionalization" logic. The industrial standard involves the degradation of coumarin precursors to form the benzisoxazole ring, followed by side-chain sulfonation.

The "BOA" Route (Industrial Standard)

The most robust pathway proceeds through 1,2-benzisoxazole-3-acetic acid (BOA) . This method allows for kilogram-scale production but requires strict control over anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate.

Key Mechanistic Step: The sulfonation of BOA is not a simple electrophilic aromatic substitution; it involves the decarboxylative sulfonation of the acetic acid side chain using chlorosulfonic acid (

The Sulfone Oxime Rearrangement (Green Route)

A more atom-economical approach involves the base-catalyzed cyclization of

Visualization: Synthetic Workflow

The following diagram outlines the conversion of 4-hydroxycoumarin to Zonisamide via the BMSA intermediate.

Figure 1: Step-wise industrial synthesis of Zonisamide highlighting BMSA as the pivotal isolation point.

Experimental Protocol: Synthesis of Sodium 1,2-Benzisoxazole-3-methanesulfonate[1][4][5][6][7][8]

Context: This protocol describes the isolation of the sodium salt of BMSA. This salt is non-hygroscopic compared to the free acid and serves as the stable storage form before conversion to the sulfonamide.

Safety Warning: Chlorosulfonic acid is violently reactive with water. All glassware must be flame-dried.

Materials

-

1,2-Benzisoxazole-3-acetic acid (BOA)[1]

-

Chlorosulfonic acid (

)[1] -

1,4-Dioxane (anhydrous)

-

1,2-Dichloroethane (DCE)

-

Sodium Hydroxide (25% aq. solution)

Methodology

-

Complex Formation: In a reactor equipped with a mechanical stirrer and reflux condenser, charge 1,2-dichloroethane (DCE). Cool to 0°C. Slowly add chlorosulfonic acid (1.2 eq) dropwise. Add 1,4-dioxane (1.3 eq) to form the

-dioxane complex. Note: The complex moderates the sulfonation power, preventing ring degradation. -

Sulfonation: Add BOA (1.0 eq) to the mixture. Heat the slurry to 60°C and maintain for 4 hours. The evolution of

gas indicates the decarboxylation is proceeding. -

Quenching: Cool the reaction mixture to 10°C. Slowly quench into crushed ice/water.

-

Salt Formation: Adjust the pH of the aqueous layer to 10-11 using 25% NaOH. The sodium salt of BMSA will precipitate or can be salted out.

-

Isolation: Filter the white crystalline solid. Wash with cold brine.

-

Purification: Recrystallize from water/methanol (1:1) to yield Sodium 1,2-benzisoxazole-3-methanesulfonate .

Quality Control Criteria:

-

HPLC Purity: >98.5%[1]

-

Appearance: White crystalline powder

-

Water Content (KF): <1.0% (Crucial for subsequent chlorination)

Pharmacological Profile: From Acid to Amide[2]

While the sulfonic acid (BMSA) is highly polar and exhibits poor blood-brain barrier (BBB) penetration, its derivatization to the sulfonamide (Zonisamide) creates a lipophilic pharmacophore capable of modulating neuronal firing.

Structure-Activity Relationship (SAR)

The bioactivity of BMSA derivatives hinges on the "Tail" modification at the C3 position.

| Derivative Class | C3 Substituent ( | Pharmacological Effect | BBB Permeability |

| Sulfonic Acid | Weak anticonvulsant; Neuroprotective (in vitro) | Low (Highly Polar) | |

| Sulfonamide | Potent Anticonvulsant (Zonisamide) | High | |

| N-Alkyl Amide | Reduced potency; increased lipophilicity | Moderate | |

| Sulfonate Ester | Prodrug potential; variable stability | High |

Mechanism of Action (Zonisamide)

The sulfonamide derivative operates via a dual-mechanism, distinguishing it from classic sodium channel blockers like phenytoin. It blocks voltage-sensitive sodium channels (preventing repetitive firing) and reduces T-type calcium currents (stabilizing the thalamocortical loop).

Figure 2: Multi-target pharmacology of the BMSA sulfonamide derivative.

Advanced Derivatives and Future Outlook

Recent literature suggests the BMSA scaffold has utility beyond epilepsy.

-

5-Fluoro Derivatives: The introduction of a fluorine atom at the 5-position of the benzisoxazole ring (CAS 68291-99-6) increases metabolic stability against ring cleavage, potentially extending the half-life.

-

Plant Tissue Culture: Surprisingly, BMSA salts have shown auxin-like activity in plant tissue culture, promoting root regeneration in tobacco protoplasts, likely due to the structural similarity to synthetic auxins.

-

Neuroprotection: The acid form (BMSA) functions as a free-radical scavenger in in vitro ischemia models, suggesting potential as a prodrug for stroke recovery if delivery vectors (e.g., esterification) can improve BBB transport.

References

-

Uno, H., et al. (1979).[2] Synthesis and anticonvulsant activity of some 1,2-benzisoxazole-3-methanesulfonamide derivatives. Journal of Medicinal Chemistry, 22(2), 180–183. Link

-

Dainippon Pharmaceutical Co. (2006).[1] Process for the preparation of zonisamide and the intermediates thereof. U.S. Patent 7,375,233. Link

-

Teva Pharmaceutical Industries. (2006). Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide.[3][4][5][1] U.S. Patent Application 20060014814. Link

-

Glenmark Pharmaceuticals. (2006). Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide. U.S. Patent Application 20060287535. Link

-

Santa Cruz Biotechnology. (n.d.). 1,2-Benzisoxazole-3-methanesulfonate Sodium Salt Product Data. Link

-

PubChem. (2025). 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- (CID 332592).[6] Link

Sources

- 1. US20060287535A1 - Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide - Google Patents [patents.google.com]

- 2. US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]

- 3. US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents [patents.google.com]

- 4. US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide - Google Patents [patents.google.com]

- 5. e-journals.in [e-journals.in]

- 6. 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- | C8H7FN2O3S | CID 332592 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Synthesis Vectors for 1,2-Benzisoxazole-3-methanesulfonic Acid Precursors

Content Type: Technical Whitepaper Audience: Process Chemists, API Developers, and Medicinal Scientists Focus: Zonisamide Intermediates & Sulfonic Acid Derivatization[1]

Executive Summary: The Zonisamide Moiety

1,2-Benzisoxazole-3-methanesulfonic acid (BOS-H) and its sodium salt (BOS-Na) are the definitive precursors for Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), a benzisoxazole derivative used extensively as an anticonvulsant.[1][2]

The synthesis of this moiety presents a unique challenge in heterocyclic chemistry: the 1,2-benzisoxazole ring is thermally labile , particularly the N-O bond, which is prone to reductive cleavage or base-catalyzed ring opening (Kemp elimination). Consequently, the synthesis of the sulfonic acid precursor requires a delicate balance between the harsh conditions needed for sulfonation and the mild conditions required to preserve the heterocycle.

This guide details the two primary vectors for synthesizing BOS-H:

-

The Classical Ring Contraction (Uno/Dainippon Route): Converting 4-hydroxycoumarin to 1,2-benzisoxazole-3-acetic acid (BOA), followed by decarboxylative sulfonation.[1]

-

The Sultone Rearrangement: A safety-focused alternative avoiding lachrymatory halides.[1]

Strategic Retrosynthesis

The retrosynthetic analysis reveals that the methanesulfonic acid tail is rarely introduced directly. Instead, it is accessed via the modification of an acetic acid side chain or the rearrangement of a cyclic sultone.

Figure 1: Retrosynthetic vectors for the target sulfonic acid.[1] The Left path (Coumarin) is the industrial standard; the Right path (Salicylate) is the alternative safety route.

Vector A: The 4-Hydroxycoumarin Route (Industrial Standard)

This route, pioneered by Uno et al. at Dainippon Pharmaceutical, remains the dominant industrial method due to the low cost of 4-hydroxycoumarin.

Phase 1: The Posner Ring Contraction

The conversion of 4-hydroxycoumarin to 1,2-benzisoxazole-3-acetic acid (BOA) is a mechanistic curiosity involving ring opening, oxime formation, and recyclization.

Mechanism:

-

Nucleophilic attack of hydroxylamine (

) on the lactone carbonyl. -

Ring opening to the phenolic oxime intermediate.

-

Intramolecular

or dehydration leads to the formation of the isoxazole N-O bond.

Experimental Protocol: Synthesis of BOA

Note: This protocol is optimized for batch consistency.

| Parameter | Specification |

| Reagents | 4-Hydroxycoumarin (1.0 eq), |

| Solvent | Water (Green chemistry compliant) |

| Temperature | Reflux ( |

| Time | 4–6 Hours |

| Yield Target | 75–85% |

Step-by-Step:

-

Dissolve

and sodium acetate in water in a round-bottom flask. -

Add 4-hydroxycoumarin portion-wise (exothermic).

-

Heat the white suspension to reflux. The solid will dissolve, then reprecipitate as the benzisoxazole forms.

-

Critical Control Point: Monitor pH. If pH drops < 4, side reactions increase. Buffer maintenance is key.[1]

-

Cool to

. Filter the crude BOA. -

Purification: Recrystallize from aqueous methanol to remove unreacted oxime intermediates.

Phase 2: Decarboxylative Sulfonation (The Critical Step)

This step converts the acetic acid side chain (

The "Dioxane Problem": Early patents utilized a Chlorosulfonic acid-Dioxane complex.[1] While effective, dioxane is a Class 2 solvent (ICH Q3C) and a suspected carcinogen. Modern protocols utilize Toluene or 1,2-Dichloroethane (EDC) .[1]

Protocol: Dioxane-Free Sulfonation

Reagents:

-

Chlorosulfonic acid (

) - Caution: Reacts violently with water[1] -

Solvent: Toluene (Preferred for thermal control)[3]

Workflow:

-

Preparation: Suspend BOA (1.0 eq) in dry Toluene.

-

Addition: Cool to

. Add Chlorosulfonic acid (1.2–1.5 eq) dropwise.-

Observation: Evolution of

and

-

-

Heating: Slowly ramp temperature to

.-

Warning: Rapid heating causes "thermal runaway" and charring due to the exothermic decarboxylation.

-

-

Quench: Pour reaction mixture onto crushed ice.

-

Isolation: The product is water-soluble.[1] Neutralize with NaOH to isolate as Sodium 1,2-benzisoxazole-3-methanesulfonate (BOS-Na) .

Figure 2: The decarboxylative sulfonation pathway.[1] The loss of CO2 drives the equilibrium toward the sulfonic acid.

Vector B: The Sultone Rearrangement (Alternative)

For labs avoiding chlorosulfonic acid, the sultone route offers a milder, albeit multi-step, alternative.

Concept: Starting from methyl salicylate, one synthesizes 1,2-benzoxathiin-4(3H)-one 2,2-dioxide .[1][4] Reaction with hydroxylamine yields the sultone oxime , which undergoes a base-catalyzed rearrangement to the benzisoxazole sulfonate.

Key Advantage:

-

Avoids

(corrosive/violent).[1] -

Avoids decarboxylation thermodynamics.[1]

-

Self-Validating Step: The rearrangement only proceeds if the oxime is in the correct geometric isomer (

-isomer), ensuring stereochemical purity.

Downstream Activation: Synthesis of BOS-Cl

To reach Zonisamide, the sulfonic acid (or salt) must be activated to the sulfonyl chloride (BOS-Cl).

The Challenge:

Standard chlorinating agents (

Optimized Protocol (Vilsmeier-Type Conditions):

-

Substrate: Use dry BOS-Na (Sodium salt).[1]

-

Reagent: Phosphoryl Chloride (

).[1] -

Catalyst: Catalytic DMF (Vilsmeier-Haack reagent formation) or Pyridine.[1]

-

Conditions: Heat to

in Ethyl Acetate or Chlorobenzene.-

Note: Avoid refluxing neat

if possible to prevent ring degradation.[1]

-

-

Quench: Pour into ice water. BOS-Cl precipitates as a solid.[1]

| Component | Role | Risk Management |

| BOS-Na | Substrate | Must be anhydrous (<0.5% water) to prevent |

| Chlorinating Agent | Use slight excess (1.2 eq).[1] Scrub HCl off-gas.[1] | |

| Ethyl Acetate | Solvent | Allows lower temperature processing than neat reagents.[1] |

Critical Process Parameters (CPP) & Impurity Profile

When scaling this synthesis, three impurities dictate the quality of the final API.

Disulfonated Byproduct (S-BOS)[1]

-

Origin: During the reaction of BOA with chlorosulfonic acid, a second sulfonyl group can add to the benzene ring (typically position 5 or 6) if temperature or stoichiometry is uncontrolled.

-

Control: Maintain stoichiometry of

close to 1.2–1.5 eq. Avoid temperatures

Ring-Opened Nitrile (Salicylonitrile derivatives)[1]

-

Origin: Base-catalyzed Kemp elimination.[1] The isoxazole ring opens to form a nitrile phenol.

-

Control: Avoid strong bases (pH > 10) during the neutralization of BOS-H to BOS-Na. Keep temperature low during basic processing.

Residual Solvents

-

Origin: Toluene or EDC encapsulation in the crystal lattice.

-

Control: The sodium salt (BOS-Na) crystallizes well from water/alcohol mixtures, effectively purging organic solvents.

References

-

Uno, H., et al. (1979). "Studies on 1,2-Benzisoxazole Derivatives." Journal of Heterocyclic Chemistry.

-

Uno, H., & Kurokawa, M. (1978). "Synthesis of 1,2-benzisoxazole-3-methanesulfonamide (Zonisamide)." Chemical and Pharmaceutical Bulletin. [1]

-

Dainippon Pharmaceutical Co. (1979).[1] "Process for preparing 1,2-benzisoxazole derivatives." US Patent 4,172,896.[1][5]

-

Teva Pharmaceuticals. (2003).[1] "Process for the preparation of Zonisamide." WO Patent 2003/072552.[1][6]

-

Shastri, R. A., et al. (2015).[7] "Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives." Chemical Science Transactions.

Sources

- 1. 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt synthesis - chemicalbook [chemicalbook.com]

- 2. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]

- 3. US7268234B2 - Method for sulfonation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]

- 4. Novel base catalysed rearrangement of sultone oximes to 1,2-benzisoxazole-3-methane sulfonate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1472236A4 - Method for preparing benzisoxazole methane sulfonyl chloride and its amidation to form zonisamide - Google Patents [patents.google.com]

- 6. US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide - Google Patents [patents.google.com]

- 7. e-journals.in [e-journals.in]

Technical Guide: Safety, Hazards, and Handling of 1,2-Benzisoxazole-3-methanesulfonic Acid (and Sodium Salt)

[1]

Executive Summary & Chemical Context

1,2-Benzisoxazole-3-methanesulfonic acid (often handled as its sodium salt, CAS 73101-64-1 ) is a critical pharmacophore intermediate, primarily utilized in the synthesis of Zonisamide , a sulfonamide anticonvulsant.[1][2] In the drug development pipeline, this compound represents a "Tier 2" hazard: while it lacks the extreme volatility of low-molecular-weight reagents, its biological activity and structural relationship to sulfonamides necessitate rigorous containment strategies.[1]